PSI-6130
Übersicht
Beschreibung
PSI-6130 ist ein Nukleosidanalog, das aufgrund seiner potenten antiviralen Eigenschaften, insbesondere gegen das Hepatitis-C-Virus, große Aufmerksamkeit erregt hat. Diese Verbindung gehört zur Klasse der antiviralen Medikamente, die als Nukleosid-Polymerase-Inhibitoren bekannt sind. Es wurde vom Chemiker Jeremy L. Clark entwickelt und wird derzeit von Hoffmann–La Roche als 3’,5’-Diisobutyrylester-Prodrug, R7128, entwickelt .
Wissenschaftliche Forschungsanwendungen
PSI-6130 wurde umfassend auf seine antiviralen Eigenschaften untersucht. Es zeigte potente Aktivität im Hepatitis-C-Virus-Subgenom-Replikon-Assay mit einem EC90 von 4,6 ± 2,0 μM . Die Verbindung wurde auch in Kombination mit anderen Anti-Hepatitis-C-Virus-Verbindungen getestet, wobei additive bis synergistische Reaktionen gezeigt wurden. Über seine antiviralen Anwendungen hinaus wird this compound für seinen potenziellen Einsatz in anderen Bereichen der Medizin und Industrie untersucht, zum Beispiel als Modellverbindung für die Untersuchung von Nukleosidanaloga und deren Wirkmechanismen .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Umwandlung in die aktive Triphosphatform, die die RNA-abhängige RNA-Polymerase (NS5B) des Hepatitis-C-Virus hemmt. Diese Hemmung verhindert die Replikation der viralen RNA und stoppt effektiv die Fähigkeit des Virus zur Vermehrung. Die Verbindung wirkt als nicht obligatorischer Kettenterminator, d.h. sie wird in die virale RNA eingebaut und beendet deren Synthese .
Wirkmechanismus
Target of Action
PSI-6130, also known as 4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one or 2’-deoxy-2’-fluoro-2’-C-methylcytidine, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome .
Mode of Action
The 5′-triphosphate derivative of this compound (this compound-TP) acts as a competitive inhibitor of the HCV RNA-dependent RNA polymerase (RdRp) and serves as a nonobligate chain terminator . This means it competes with the natural nucleotide substrates of the RdRp and, once incorporated into the growing RNA chain, it prevents further extension, thereby inhibiting viral replication .
Biochemical Pathways
This compound undergoes metabolic conversion to its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate . Both this compound triphosphate and PSI-6206 triphosphate are potent alternative substrate inhibitors of the HCV NS5B polymerase . The formation of the 5′-triphosphate of the uridine congener (RO2433-TP) requires the deamination of this compound monophosphate .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits slow and incomplete absorption, with a mean absorption time (MAT) of 4.6 hours and an oral bioavailability of 24.0% . It has comparable mean apparent half-lives following intravenous (4.54 hours) and oral (5.64 hours) administrations .
Result of Action
The result of this compound’s action is the potent inhibition of HCV RNA replication. In an HCV replicon assay, this compound showed potent activity, with a 90% effective concentration (EC90) of 4.6 ± 2.0 μM .
Biochemische Analyse
Biochemical Properties
PSI-6130 inhibits the hepatitis C virus RNA dependent RNA polymerase called NS5B . This interaction with the NS5B enzyme is crucial for the antiviral activity of this compound .
Cellular Effects
This compound has shown potent antiviral efficacy in patients infected with hepatitis C virus (HCV) genotypes 1, 2, or 3 . It has been shown to be a potent and non-toxic inhibitor of HCV replication .
Molecular Mechanism
The mechanism of action of this compound involves the metabolic pathway to its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate . Both this compound triphosphate and PSI-6206 triphosphate were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent, dose-dependent antiviral activity . Marginal viral load rebound was observed in some HCV genotype 1-infected patients, whereas partial response was observed in others .
Dosage Effects in Animal Models
In animal models, this compound showed no cytotoxicity at the highest concentration tested, and a 6-day toxicity study performed in mice resulted in a no-effect dose of ≥100 mg/kg .
Metabolic Pathways
The metabolic pathway of this compound involves the formation of its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate .
Vorbereitungsmethoden
Die Synthese von PSI-6130 umfasst mehrere Schlüsselschritte. Ein effizienter Weg zu biologisch relevanten Pentosederivaten, einschließlich this compound, beinhaltet eine enantioselektive α-Oxidationsreaktion, die durch ein chirales Amin in Verbindung mit Kupfer(II)-Katalyse ermöglicht wird. Anschließend erfolgt eine Mukaiyama-Aldol-Kupplung, die die Einarbeitung einer breiten Palette modularer Zweikohlenstofffragmente ermöglicht . Die industriellen Produktionsmethoden für this compound sind so konzipiert, dass sie skalierbar und effizient sind, um sicherzustellen, dass die Verbindung in großen Mengen für den klinischen Einsatz hergestellt werden kann.
Analyse Chemischer Reaktionen
PSI-6130 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation und Phosphorylierung. Die Verbindung wird zu ihrer aktiven Triphosphatform phosphoryliert, die ein potenter Inhibitor der RNA-abhängigen RNA-Polymerase des Hepatitis-C-Virus ist. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Nukleosiddiphosphatkinase und andere zelluläre Enzyme . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Monophosphat-, Diphosphat- und Triphosphatderivate von this compound .
Vergleich Mit ähnlichen Verbindungen
PSI-6130 wird oft mit anderen Nukleosidanaloga wie Sofosbuvir (PSI-7977) verglichen, das ebenfalls ein potenter Inhibitor der RNA-abhängigen RNA-Polymerase des Hepatitis-C-Virus ist. Obwohl beide Verbindungen ähnliche Wirkmechanismen aufweisen, hat this compound eine konstante Potenz über verschiedene Genotypen des Hepatitis-C-Virus hinweg gezeigt . Andere ähnliche Verbindungen sind PSI-6206 und PSI-7851, die auf ihre antiviralen Eigenschaften und potenziellen klinischen Anwendungen untersucht wurden .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIRLYMDJMKGW-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231287 | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
817204-33-4 | |
Record name | 2′-Deoxy-2′-fluoro-2′-C-methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817204-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSI-6130 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PSI-6130 against the Hepatitis C virus (HCV)?
A1: this compound is a cytidine nucleoside analog that acts as a potent and selective inhibitor of HCV replication. [, ] It requires intracellular phosphorylation to its active form, this compound-triphosphate (this compound-TP). [, , ] this compound-TP acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. [, , ] It competes with natural cytidine triphosphate for incorporation into the growing RNA strand, ultimately leading to chain termination. [, ]
Q2: Is there a secondary metabolic pathway involved in this compound's mechanism of action?
A2: Yes, research has shown that this compound is also metabolized into β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP). [, ] This occurs through the deamination of this compound-monophosphate, followed by phosphorylation by cellular kinases. [] RO2433-TP also demonstrates inhibitory activity against HCV RdRp, although this compound-TP is more potent. []
Q3: What is the primary route of phosphorylation for this compound to reach its active triphosphate form?
A3: this compound is initially phosphorylated by human deoxycytidine kinase (dCK) to form this compound-monophosphate. [] It is then sequentially phosphorylated to the di- and triphosphate forms by UMP-CMP kinase and nucleoside diphosphate kinase, respectively. [] Notably, this compound is not a substrate for uridine-cytidine kinase 1 (UCK-1). []
Q4: Has resistance to this compound been observed in clinical settings?
A5: Clinical trials have shown a high barrier to resistance for this compound. [, , , , ] Although the S282T mutation can confer low-level resistance, it is rarely observed clinically, likely due to its impact on viral replication capacity and the requirement for a high proportion of the viral population to carry this mutation for phenotypic resistance. [, , , ]
Q5: How does the resistance profile of this compound compare to other classes of HCV inhibitors?
A6: Studies suggest that nucleoside inhibitors, including this compound, present a higher barrier to resistance selection compared to non-nucleoside polymerase or protease inhibitors. [] The combination of this compound with other classes of HCV inhibitors could be beneficial clinically by delaying the emergence of resistance. []
Q6: What is the bioavailability of this compound, and what strategies have been employed to improve it?
A7: Pharmacokinetic studies in rhesus monkeys showed that this compound exhibits slow and incomplete absorption with an oral bioavailability of 24%. [] This led to the development of prodrugs, such as R-7128 (mericitabine) and PSI-7851, to enhance absorption and drug exposure. [, , ]
Q7: What are the primary metabolites of this compound observed in vivo?
A8: In rhesus monkeys, approximately 33% of the administered this compound dose is recovered unchanged in urine after intravenous administration, with an additional 19% recovered as its deaminated metabolite, 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). [] Oral administration results in lower urinary recovery of both compounds. []
Q8: Are there any known interactions of this compound with drug-metabolizing enzymes or transporters?
A9: While specific information regarding this compound's interactions with drug-metabolizing enzymes or transporters is limited within the provided research, the development of prodrugs like PSI-7851, which targets the liver, suggests a role for specific metabolic pathways and/or transporters in its distribution and elimination. [] Further research is needed to fully elucidate these interactions.
Q9: What are the next steps in the research and development of this compound and related compounds?
A10: Future research should focus on: - Optimizing prodrug strategies to further enhance the bioavailability and pharmacokinetic profile of this compound. [, ] - Evaluating the long-term safety and efficacy of this compound and its prodrugs in clinical trials. [] - Investigating the potential for combination therapies with other HCV inhibitors to improve treatment outcomes and minimize resistance development. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.